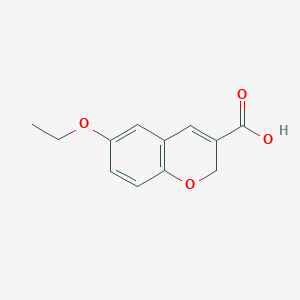

6-ethoxy-2H-chromene-3-carboxylic acid

Description

Historical Development in Chromene Research

The study of chromenes dates to the early 20th century, with initial interest in naturally occurring derivatives like coumarins and tocopherols. Chromenes gained prominence in the 1950s when researchers began synthesizing analogs to explore their bioactivity. The introduction of carboxylic acid groups at position 3 marked a pivotal advancement, enabling enhanced interactions with biological targets through hydrogen bonding and ionic interactions.

Early synthetic routes for chromene-3-carboxylic acids relied on cyclization reactions under acidic or basic conditions. For example, 6-methoxy-2H-chromene-3-carboxylic acid (CAS: 57543-62-1) was synthesized via carbon dioxide fixation on 6-methoxy-2H-chromene precursors. The ethoxy variant emerged later as researchers investigated substituent effects on solubility and electronic properties. The ethoxy group’s larger size and lipophilicity compared to methoxy were hypothesized to improve membrane permeability, driving its inclusion in structure-activity relationship (SAR) studies.

Position within the Chromene Scaffold Research Landscape

6-Ethoxy-2H-chromene-3-carboxylic acid occupies a unique niche within chromene research due to its substituent profile. The table below contrasts it with key analogs:

| Compound | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | 6-OCH₂CH₃, 3-COOH | C₁₂H₁₂O₄ | Enhanced lipophilicity, electron donation |

| 6-Methoxy-2H-chromene-3-carboxylic acid | 6-OCH₃, 3-COOH | C₁₁H₁₀O₄ | Standard for SAR comparisons |

| 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 7-OCH₃, 2-oxo, 3-COOH | C₁₁H₈O₅ | Fluorescence properties, planar structure |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 6-Br, 2-oxo, 3-COOH | C₁₀H₅BrO₄ | Electron-withdrawing effects |

The ethoxy group’s electron-donating nature increases aromatic ring electron density, potentially enhancing binding to receptors reliant on π-π interactions. Unlike 2-oxo derivatives (e.g., coumarins), the non-oxo chromene core in this compound reduces planarity, which may influence pharmacokinetic properties such as metabolic stability.

Significance in Medicinal Chemistry Research

Chromene derivatives are prized for their multifaceted bioactivity. The carboxylic acid group at position 3 enables salt formation and improves water solubility, while the ethoxy substituent modulates lipophilicity—a critical factor in blood-brain barrier penetration. Recent studies highlight chromenes’ potential in targeting tyrosine kinases and microtubule polymerization, mechanisms relevant to cancer therapy.

For instance, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 6093-72-7) demonstrated antiangiogenic effects in triple-negative breast cancer models by disrupting F-actin cytoskeleton dynamics. Although this compound itself has not been directly tested in such assays, its structural similarity to active compounds suggests untapped potential. Computational modeling predicts strong binding to β-tubulin’s colchicine site, a target for antimitotic agents.

Current Research Trends and Knowledge Gaps

Recent advancements focus on rational drug design leveraging chromenes’ modular scaffold. Innovations include:

- Targeted Therapies : Derivatives like PD185227 (ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) show specificity for resistant cancer cells, sparing healthy tissues.

- Green Synthesis : Solvent-free cyclization and flow chemistry improve yields for chromene-3-carboxylic acids.

- In Silico Optimization : Molecular docking studies prioritize substituents that enhance target affinity while minimizing off-target effects.

However, critical gaps persist:

- Limited data on 6-ethoxy derivatives compared to methoxy or bromo analogs.

- Unclear metabolic pathways and excretion profiles for ethoxy-substituted chromenes.

- Need for in vivo validation of predicted mechanisms, such as microtubule disruption.

Properties

IUPAC Name |

6-ethoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGNUKTYMOOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2H-chromene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxy-2H-chromene with a carboxylating agent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2H-chromene-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

6-ethoxy-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 6-position significantly influences physical properties such as melting point, solubility, and spectral characteristics. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -Cl) increase melting points and carbonyl stretching frequencies (IR) due to enhanced resonance stabilization .

- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) lower melting points and reduce C=O stretching frequencies .

- Solubility : Hydroxy and methoxy derivatives exhibit higher polarity and water solubility compared to halogenated analogs .

Biological Activity

6-Ethoxy-2H-chromene-3-carboxylic acid is a derivative of chromene, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that chromene derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluated the antibacterial effects of several coumarin derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus and other bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 30 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 40 |

The biological activity of chromene derivatives is often linked to their ability to interact with bacterial enzymes or disrupt cell membrane integrity. The structural features, such as substituents on the chromene ring, influence their potency and selectivity against specific pathogens .

Case Studies

- Case Study on Antibacterial Efficacy : In a comparative study, this compound was tested alongside other coumarin derivatives. It exhibited superior antibacterial action against Acinetobacter baumannii, highlighting its potential as a lead compound for developing new antimicrobial agents .

- In Vivo Studies : Preliminary in vivo studies have shown that formulations containing this compound can reduce inflammation and bacterial load in infected animal models. These findings suggest that this compound could be beneficial in treating infections resistant to conventional therapies .

Therapeutic Applications

Given its antimicrobial properties, this compound holds promise for therapeutic applications in treating infections caused by resistant bacteria. Its potential as an anti-inflammatory agent also warrants further investigation in the context of diseases characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethoxy-2H-chromene-3-carboxylic acid, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via oxidation of 6-ethoxy-4-oxo-4H-chromene-3-carbaldehyde using sodium chlorite (NaClO₂) in aqueous acetic acid, followed by purification via recrystallization . Alternative routes include functionalizing chromene precursors with ethoxy groups at position 6 and carboxyl groups at position 3 using Friedel-Crafts acylation or Suzuki coupling, though yields vary (46–94%) depending on substituent effects . Key advantages of oxidation-based methods include scalability, while coupling strategies allow modular substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and chromene ring protons . Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and chromene C-O-C ether vibrations (~1250 cm⁻¹) . Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous chromene-carboxylic acid derivatives .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, DMF) and alcohols (methanol, ethanol) are optimal due to the compound’s carboxylic acid group. Limited solubility in nonpolar solvents (hexane, chloroform) is observed . Pre-saturation experiments with incremental solvent addition and sonication are recommended to achieve homogeneous solutions for reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at positions 2, 4, and 6 of the chromene scaffold. For example:

- Replace the ethoxy group with methoxy or halogen substituents to assess electronic effects on activity .

- Modify the carboxylic acid to esters or amides to study bioavailability .

- Test derivatives against target enzymes (e.g., kinases, cyclooxygenases) using enzyme inhibition assays and molecular docking to correlate substituent effects with binding affinity .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer : The compound’s chromene ring is prone to hydrolysis in strong acids/bases. Stabilization strategies include:

- Buffering reaction media to pH 5–7 during synthesis .

- Storing the compound in anhydrous conditions with desiccants to prevent moisture-induced degradation .

- Derivatizing the carboxylic acid to a methyl ester for prolonged stability, followed by selective hydrolysis during downstream applications .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. For example:

- The C3-carboxylic acid group is susceptible to nucleophilic attack, while the chromene’s C2-C3 double bond participates in cycloaddition reactions .

- Simulate transition states for proposed reactions (e.g., Diels-Alder) to predict regioselectivity and energy barriers .

Q. What experimental approaches resolve contradictory data in the literature regarding the compound’s spectroscopic profiles?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects or impurities. Solutions include:

- Replicating reported procedures with rigorous purification (e.g., HPLC ≥95% purity) .

- Using deuterated solvents for NMR and comparing results with computational predictions (e.g., ChemDraw simulations) .

- Cross-validating findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Data Presentation and Analysis

Q. How should researchers present and statistically analyze biological assay data for this compound derivatives?

- Methodological Answer :

- Report IC₅₀ values with 95% confidence intervals from dose-response curves (n ≥ 3 replicates) .

- Use ANOVA for comparing multiple derivatives, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

- Include negative controls (e.g., unmodified chromene) and reference compounds (e.g., aspirin for COX inhibition) to contextualize activity .

Q. What criteria determine the optimal reaction conditions for scaling up synthesis?

- Methodological Answer : Prioritize reactions with:

- High atom economy (e.g., oxidation over multi-step coupling) .

- Yields >70% and minimal side products (verified via TLC or GC-MS) .

- Solvent recyclability (e.g., ethanol over DMF) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.